![molecular formula C13H6F6O3 B2703739 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid CAS No. 638159-97-4](/img/structure/B2703739.png)
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Overview
Description
“5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . It’s a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound is not well developed . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .Molecular Structure Analysis
The molecular formula of this compound is C12H7F3O3 . It has an average mass of 257.926 Da and a monoisotopic mass of 258.028687 Da .Chemical Reactions Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Scientific Research Applications
Anticancer Agents and NF-κB Inhibitors
A study by Choi et al. (2016) focused on the synthesis of naphthofuran scaffolds, including compounds with 3′,5′-bistrifluoromethane groups on the N-phenyl ring. These compounds demonstrated potential as anticancer agents and inhibitors of NF-κB activity. Specifically, a compound with a 5′-chloro group on the naphthofuran ring and a 3′,5′-bistrifluoromethane group on the N-phenyl ring exhibited outstanding cytotoxicity and NF-κB inhibitory activities, indicating potential for further investigation as an anticancer agent (Choi et al., 2016).
Catalytic Applications
Wang et al. (2018) discussed the use of 2,4-Bis(trifluoromethyl)phenylboronic acid in the catalytic dehydrative amidation between carboxylic acids and amines. This catalyst demonstrated efficiency in α-dipeptide synthesis, indicating its utility in the synthesis of complex molecules (Wang et al., 2018).
Antimycobacterial Agents
Research by Mori et al. (2022) on furan-2-carboxylic acids, a related class, highlighted their potential as antimycobacterial agents. These compounds, including a fluorinated ester derivative, showed promise in interfering with iron homeostasis in mycobacterial species, indicating potential applications in tuberculosis treatment (Mori et al., 2022).
Synthetic Chemistry
The synthesis of novel furan compounds, including those with trifluoromethyl groups, has been explored for various applications in synthetic chemistry. For example, Pevzner (2002) described the synthesis of bis(hydroxymethyl)furans and their derivatives, contributing to the development of new compounds in organic chemistry (Pevzner, 2002).
Organometallic Complexes
Ionkin and Marshall (2004) synthesized ortho-furan-substituted α-diimine ligands, incorporating elements like trifluoromethyl groups. These ligands were used in the formation of nickel complexes, indicating applications in catalysis and material science (Ionkin & Marshall, 2004).
properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O3/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9-1-2-10(22-9)11(20)21/h1-5H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDYKYUEHYLDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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